

Application Note and Protocol: Identification and Quantification of Omeprazole Metabolites Using Deuterated Standards

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

Cat. No.: B2512416

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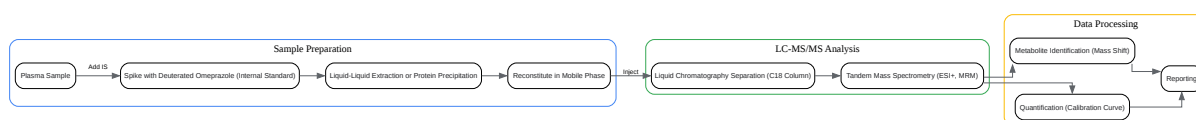
Introduction

Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] Understanding the metabolic fate of omeprazole is crucial for drug development, clinical pharmacology, and toxicological assessment. The use of stable isotope-labeled internal standards, such as deuterated omeprazole (e.g., D3-omeprazole), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and accurate method for the identification and quantification of its metabolites.[4][5][6][7] This application note provides a detailed protocol for the identification and quantification of major omeprazole metabolites in human plasma using deuterated omeprazole as an internal standard.

The primary metabolites of omeprazole include 5-hydroxyomeprazole and omeprazole sulfone, with other metabolites such as 5'-O-desmethylomeprazole and 3-hydroxyomeprazole also being formed.[1][8] The metabolic pathway is stereoselective, and genetic variations in CYP2C19 can significantly influence an individual's metabolic profile.[1][3][9]

Experimental Workflow

The overall experimental workflow for the identification and quantification of omeprazole metabolites is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.

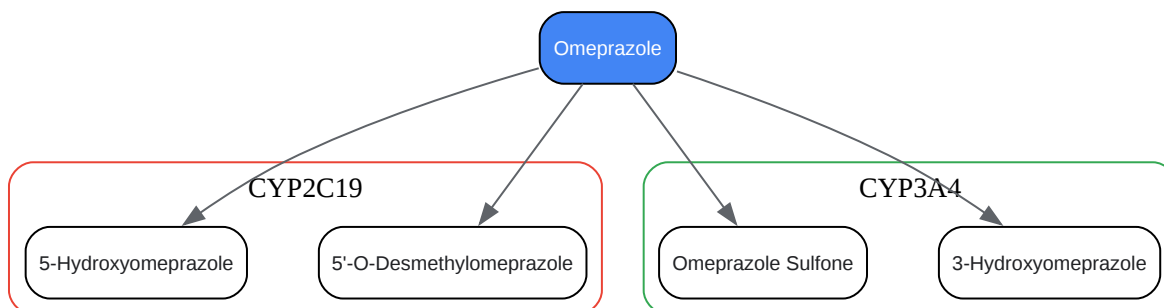


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Caption: Experimental workflow for omeprazole metabolite analysis.

Omeprazole Metabolic Pathway

Omeprazole undergoes several metabolic transformations, primarily hydroxylation and sulfoxidation, catalyzed by CYP2C19 and CYP3A4.



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Caption: Major metabolic pathways of omeprazole.

Experimental Protocols

Materials and Reagents

- Omeprazole (analytical standard)
- Deuterated Omeprazole (e.g., Omeprazole-d3)
- 5-Hydroxyomeprazole (analytical standard)
- Omeprazole Sulfone (analytical standard)
- Human plasma (drug-free)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Water (ultrapure)
- Microcentrifuge tubes
- Pipettes and tips

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in methanol. Prepare a separate stock solution of deuterated omeprazole in methanol.
- **Working Standard Solutions:** Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

- Internal Standard (IS) Working Solution: Dilute the deuterated omeprazole stock solution with the same diluent to a final concentration of 100 ng/mL.
- Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL for omeprazole and its metabolites.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 10 μ L of the deuterated omeprazole internal standard working solution (100 ng/mL).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 5-10 μ L of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 μ m)[4][6]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min

- Gradient:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Collision Gas: Argon
- Ion Source Temperature: 500°C

Data Presentation

Table 1: MRM Transitions for Omeprazole and its Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Omeprazole	346.1	198.1	25
5-Hydroxyomeprazole	362.1	214.1	27
Omeprazole Sulfone	362.1	198.1	28
Omeprazole-d3 (IS)	349.1	201.1	25

Data Analysis

Metabolite Identification: The presence of a metabolite is confirmed by observing a chromatographic peak at the expected retention time with the correct MRM transition. The simultaneous detection of the corresponding deuterated metabolite (with a 3 Dalton mass shift for Omeprazole-d3) provides a high degree of confidence in the identification.[4][6][7]

Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (deuterated omeprazole). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Conclusion

This application note provides a comprehensive protocol for the reliable identification and accurate quantification of omeprazole and its major metabolites in human plasma using a deuterated internal standard and LC-MS/MS. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality.

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